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molecular formula C11H15BrO B3241701 4-Bromo-2-tert-butyl-1-methoxybenzene CAS No. 14804-34-3

4-Bromo-2-tert-butyl-1-methoxybenzene

Cat. No. B3241701
M. Wt: 243.14 g/mol
InChI Key: MJRUSXKALHWNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE034805

Procedure details

3.10 g (22.6 mmol) of aluminum chloride are added all at once to a mixture of 63.5 g (339 mmol) of p-bromoanisole and 31.4 g (330 mmol) of tert.butyl chloride. The mixture is stirred at ambient temperature until the evolution of gas ceases (about 15 minutes). The mixture is then heated at 80° C. for 15 minutes and poured into ice. 300 ml of water are added and the mixture is extracted with ether.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
31.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.[C:14](Cl)([CH3:17])([CH3:16])[CH3:15]>O>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
63.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
31.4 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature until the evolution of gas ceases (about 15 minutes)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated at 80° C. for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=CC(=C(C=C1)OC)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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